N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide
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Overview
Description
N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide: is a complex organic compound characterized by its unique structure, which includes a benzotriazole moiety, a methoxy group, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with nitrous acid under acidic conditions to form benzotriazole.
Substitution Reaction: The benzotriazole intermediate is then subjected to a substitution reaction with 3-chloro-4-methylaniline to introduce the 3-chloro-4-methylphenyl group.
Nitration: The next step involves the nitration of the aromatic ring to introduce the nitro group. This is typically done using a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: Finally, the compound undergoes methoxylation, where a methoxy group is introduced using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Amino derivatives (from nitro reduction).
Substitution: Substituted derivatives with nucleophiles replacing the chloro or nitro groups.
Scientific Research Applications
N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzotriazole moiety may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzotriazole moiety, along with the methoxy and nitro groups, distinguishes it from other similar compounds and provides a unique profile for various applications.
Properties
IUPAC Name |
N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4/c1-12-3-6-15(11-16(12)22)26-24-17-7-5-14(10-18(17)25-26)23-21(28)13-4-8-20(31-2)19(9-13)27(29)30/h3-11H,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCWNIPFADYDMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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